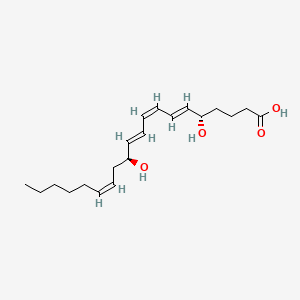
5S,12S-diHETE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5S,12S-diHETE can be synthesized through the oxygenation of arachidonic acid by 5-lipoxygenase and 12-lipoxygenase. The process involves the following steps:
Oxygenation of Arachidonic Acid: Arachidonic acid is first oxygenated by 5-lipoxygenase to form 5S-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid.
Further Oxygenation: The intermediate product is then further oxygenated by 12-lipoxygenase to produce this compound.
Industrial Production Methods
The process may also involve the use of specific reaction conditions, such as the presence of calcium ionophores to activate the lipoxygenases .
Analyse Des Réactions Chimiques
Types of Reactions
5S,12S-diHETE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-oxo-12S-hydroxy-6E,8Z,10E,14Z-eicosatetraenoic acid.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and specific enzymes such as 5-lipoxygenase.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 5-oxo-12S-hydroxy-6E,8Z,10E,14Z-eicosatetraenoic acid.
Reduction: Precursors such as 5S-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid.
Applications De Recherche Scientifique
5S,12S-diHETE has several scientific research applications:
Mécanisme D'action
5S,12S-diHETE exerts its effects through the following mechanisms:
Comparaison Avec Des Composés Similaires
Similar Compounds
Leukotriene B4: An isomer of 5S,12S-diHETE, produced through similar pathways.
5-oxo-12S-hydroxy-6E,8Z,10E,14Z-eicosatetraenoic acid: An oxidation product of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and its role in both pro-inflammatory and anti-inflammatory processes. Unlike its isomers, it is produced through the interaction of different cell types, highlighting its distinct biochemical origin .
Propriétés
Formule moléculaire |
C20H32O4 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5S,6E,8Z,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7-,9-6-,14-10+,15-11+/t18-,19+/m0/s1 |
Clé InChI |
VNYSSYRCGWBHLG-RYYHSVJXSA-N |
SMILES isomérique |
CCCCC/C=C\C[C@@H](/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O |
SMILES canonique |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




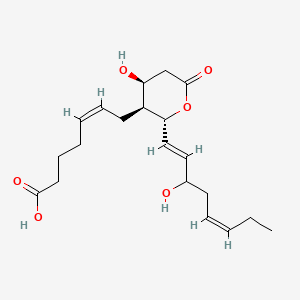
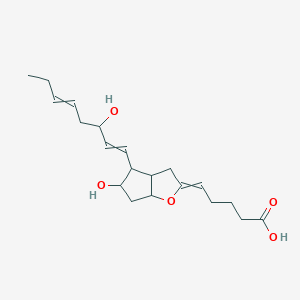
![(5S,6R,7E,9E,11Z,14Z)-6-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10767852.png)
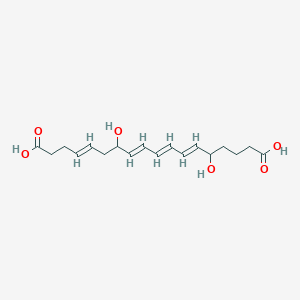
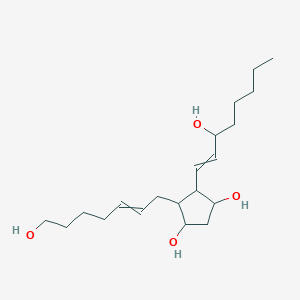
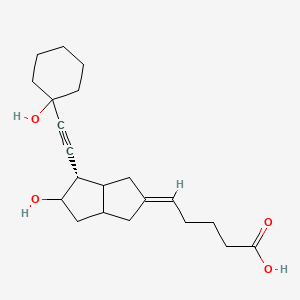
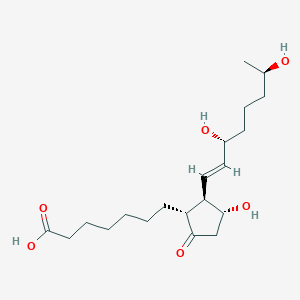
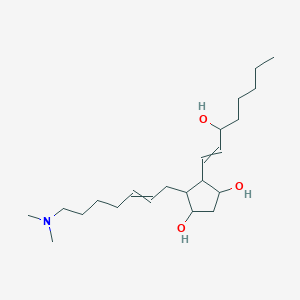
![(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate](/img/structure/B10767921.png)

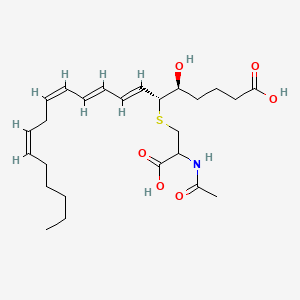
![methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767929.png)
